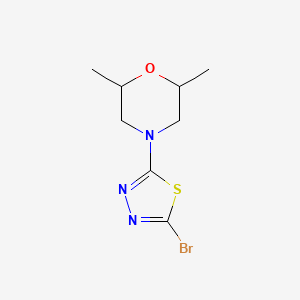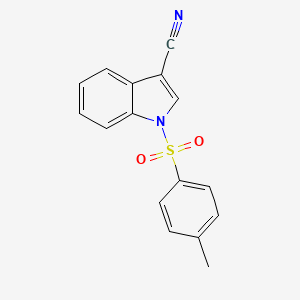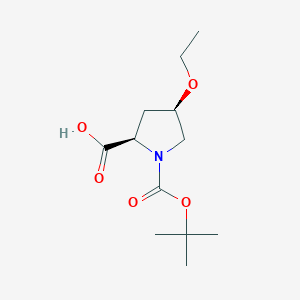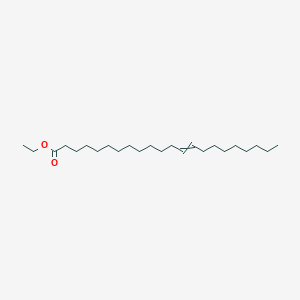amino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15156604.png)
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a prop-2-en-1-yloxycarbonyl group, which can be used for further functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid typically involves multiple steps, starting from commercially available amino acids. The key steps include:
Protection of the amino group: The amino group of the starting amino acid is protected using the Fmoc group under basic conditions.
Alkylation: The protected amino acid undergoes alkylation with a suitable alkylating agent to introduce the prop-2-en-1-yloxycarbonyl group.
Deprotection and purification: The final compound is obtained by deprotecting the intermediate product and purifying it using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated peptide synthesizers and large-scale chromatographic purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used to study protein interactions and enzyme mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The prop-2-en-1-yloxycarbonyl group can be used to introduce additional functional groups, allowing for further modification of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-{[(tert-Butoxycarbonyl)amino]-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-5-{(methoxycarbonyl)amino}pentanoic acid: Similar structure but with a methoxycarbonyl group instead of prop-2-en-1-yloxycarbonyl.
Uniqueness
The uniqueness of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonylamino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid lies in its combination of protecting groups, which allows for selective reactions and modifications. This makes it a valuable tool in synthetic chemistry and related fields.
Propriétés
Formule moléculaire |
C25H28N2O6 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-(prop-2-enoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C25H28N2O6/c1-3-15-32-24(30)26-14-8-13-22(23(28)29)27(2)25(31)33-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h3-7,9-12,21-22H,1,8,13-16H2,2H3,(H,26,30)(H,28,29)/t22-/m0/s1 |
Clé InChI |
WIWFGWLNYOJRAK-QFIPXVFZSA-N |
SMILES isomérique |
CN([C@@H](CCCNC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CN(C(CCCNC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B15156526.png)
![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B15156531.png)










![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate](/img/structure/B15156611.png)

